The molecular structure of 2-(2-Aminobenzylthio)imidazole features an imidazole ring substituted at the 2-position with a benzylthio group bearing an amino moiety at the para position of the benzene ring (Figure 1). The imidazole core contributes to electron-rich aromaticity, while the thioether linkage (-S-) and primary amine (-NH2) introduce sites for hydrogen bonding, nucleophilic reactions, and metal coordination.
The thioether linkage increases molecular weight and hydrophobicity, potentially enhancing membrane permeability in biological systems. The amino group’s basicity (pKa ~9–10) may enable pH-dependent solubility, a trait exploited in drug formulation.